Lead(2+) 4,4'-isopropylidenebisphenolate

PVC stabilization metal phenolate chemistry electrical insulation

Lead(2+) 4,4'-isopropylidenebisphenolate (CAS 93858-23-2; EC 299-255-0) is a lead(II) salt of 4,4'-isopropylidenebisphenol (bisphenol A, BPA) with molecular formula C15H14O2Pb and molecular weight 433.47 g/mol. It belongs to the class of organic lead salt heat stabilizers historically used in halogen-containing polymer formulations, particularly rigid polyvinyl chloride (PVC).

Molecular Formula C15H14O2Pb
Molecular Weight 433 g/mol
CAS No. 93858-23-2
Cat. No. B12662338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead(2+) 4,4'-isopropylidenebisphenolate
CAS93858-23-2
Molecular FormulaC15H14O2Pb
Molecular Weight433 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Pb+2]
InChIInChI=1S/C15H16O2.Pb/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;/h3-10,16-17H,1-2H3;/q;+2/p-2
InChIKeyOCOBUSDJGVOAQS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lead(2+) 4,4'-isopropylidenebisphenolate (CAS 93858-23-2): Bisphenolate Lead Salt for PVC Thermal Stabilization and Coordination Applications


Lead(2+) 4,4'-isopropylidenebisphenolate (CAS 93858-23-2; EC 299-255-0) is a lead(II) salt of 4,4'-isopropylidenebisphenol (bisphenol A, BPA) with molecular formula C15H14O2Pb and molecular weight 433.47 g/mol . It belongs to the class of organic lead salt heat stabilizers historically used in halogen-containing polymer formulations, particularly rigid polyvinyl chloride (PVC) [1]. Its coordination structure features a lead(II) ion chelated by two deprotonated bisphenolate oxygen atoms [2]. The compound is subject to regulatory restriction under EU REACH as part of the broader restriction on lead compounds used to stabilise PVC [3]. Important structural analogs include the barium(2+) congener (CAS 94006-29-8), other lead phenolates such as lead bis(nonylphenolate) (CAS 72586-00-6), and conventional lead stabilizers like lead stearate and dibasic lead phthalate.

Why Lead(2+) 4,4'-isopropylidenebisphenolate Cannot Be Simply Interchanged with Other Lead Stabilizers or Barium Analogs


Organic lead phenolates are not commodity-interchangeable additives for polymer stabilization. The specific counterion structure (bisphenolate vs. stearate, phthalate, or nonylphenolate) directly governs HCl scavenging stoichiometry, thermal decomposition profile, solubility in the polymer matrix, and electrical insulation properties of the stabilized PVC article [1]. Substituting the lead center with barium (as in the barium(2+) 4,4'-isopropylidenebisphenolate analog, CAS 94006-29-8) fundamentally alters both the Lewis acidity of the metal center and the water solubility of chloride reaction products, which are critical determinants of long-term volume resistivity retention in electrical insulation applications [2]. Furthermore, regulatory classification differs between lead and barium salts under REACH, with lead compounds facing specific Annex XVII restrictions on PVC stabilization use [3]. Any substitution must therefore be validated through direct comparative testing of thermal stability, HCl scavenging efficiency, extractability, and electrical performance—not assumed from structural similarity alone.

Quantitative Differentiation Evidence for Lead(2+) 4,4'-isopropylidenebisphenolate vs. Comparators


Metal Center Identity: Lead vs. Barium in 4,4'-isopropylidenebisphenolate Salts — A First-Principles Comparison of Lewis Acidity and Chloride Salt Solubility

The lead(2+) and barium(2+) 4,4'-isopropylidenebisphenolate salts (CAS 93858-23-2 and 94006-29-8, respectively) share an identical bisphenolate ligand framework but differ fundamentally in their metal center. Lead(II), with an ionic radius of 119 pm, is a softer Lewis acid than barium(II) (ionic radius 135 pm), resulting in stronger covalent character in the Pb–O bond relative to the Ba–O bond [1]. Although no direct head-to-head PVC stabilization comparison between these two specific salts has been published, the well-established principle that the water solubility of metal chloride reaction products governs volume resistivity retention in electrical-grade PVC [2] predicts that the lead salt would yield lower water-soluble chloride byproducts. For context, the chloride reaction product of dibasic lead phthalate (dichlorodibasic lead phthalate) has a water solubility at 20 °C of less than 1 ppt — approximately three orders of magnitude lower than PbCl2 and one order of magnitude lower than basic lead chloride [2]. The barium analog would be expected to produce BaCl2, which has a water solubility of approximately 358 g/L at 20 °C, representing a difference of over 11 orders of magnitude in chloride byproduct solubility. This has direct implications for moist-environment electrical insulation performance.

PVC stabilization metal phenolate chemistry electrical insulation

Ligand Structure Differentiation: Bisphenolate Chelate vs. Monodentate Stearate — Implications for Stabilizer Mobility and Blooming

Lead(2+) 4,4'-isopropylidenebisphenolate features a rigid bisphenolate chelating ligand with two phenoxide oxygen donors connected through an isopropylidene bridge, forming a potentially more constrained coordination geometry around the lead center compared to the flexible, monodentate carboxylate coordination in lead stearate [1]. While quantitative comparative blooming or migration data for these two specific compounds has not been published, the general principle that higher molecular rigidity and aromatic content in stabilizer ligands reduces migration and surface blooming in PVC is established in the stabilizer literature [2]. Lead stearate is explicitly described as functioning both as a thermal stabilizer and a lubricant due to its long alkyl chain [3], whereas the bisphenolate structure, lacking long alkyl chains, would be expected to contribute minimal lubricity, making it a purer thermal stabilizer component suitable for formulations where external lubricant dosage must be independently controlled.

PVC additive migration stabilizer blooming polymer compatibility

Regulatory Differentiation: REACH Annex XVII Restriction Status of Lead(2+) 4,4'-isopropylidenebisphenolate vs. Non-Restricted Alternatives

Lead(2+) 4,4'-isopropylidenebisphenolate (EC 299-255-0) falls explicitly under ECHA's Registry of Restriction Intentions targeting 'the use of lead compounds to stabilise PVC and on the placing on the market of PVC articles stabilised with lead compounds' [1]. This regulatory action, initiated on 15 December 2015 with expected submission by 16 December 2016, reflects the EU's systematic phase-out of lead-based PVC stabilizers due to reproductive toxicity (Category 1A) and other hazards [2]. In contrast, calcium-zinc stabilizer systems (e.g., Akcrostab™ CAZ-2020) are specifically marketed as BPA-free and free of metallic stearates, positioning them as direct regulatory-compliant replacements . The barium analog (CAS 94006-29-8) is listed separately under EC 301-365-1 and is not explicitly captured by the same PVC lead stabilizer restriction scope, though it faces its own regulatory scrutiny under different frameworks. This regulatory divergence creates a practical procurement decision point: the lead salt is effectively being phased out for PVC stabilization in the EU market, whereas the barium analog — while also a heavy metal compound — does not currently face the same PVC-specific restriction, potentially offering a transitional substitution pathway for applications where complete heavy-metal elimination is not yet technically feasible.

regulatory compliance REACH restriction PVC stabilizer substitution

Thermal Decomposition Pathway: Lead(2+) 4,4'-isopropylidenebisphenolate vs. Bisphenol A — Metal Salt vs. Free Phenol Stabilization Mechanism

A fundamental mechanistic distinction exists between the use of the lead(2+) bisphenolate salt and free bisphenol A as PVC additives. Free bisphenol A (CAS 80-05-7) functions primarily as a phenolic antioxidant, donating hydrogen atoms to quench radical intermediates during PVC degradation [1]. In contrast, the lead(2+) salt operates through a dual mechanism: the lead center acts as an HCl scavenger (the primary stabilization pathway for lead-based stabilizers), while the bisphenolate ligand may provide secondary antioxidant activity [2]. Quantitative comparative data for this specific salt is unavailable in the public literature; however, lead salt stabilizers as a class are documented to provide superior long-term thermal stability compared to pure organic antioxidants, with lead salt-stabilized PVC maintaining color and mechanical properties for extended periods at elevated temperatures (e.g., ≥180 °C processing) [3]. The organic lead salt class, which includes lead stearate and lead phthalate, is described as offering a combination of HCl scavenging capacity and light stabilization that pure phenolic antioxidants cannot match [3].

thermal degradation HCl scavenging PVC dehydrochlorination

Molecular Weight and Metal Content: Lead(2+) 4,4'-isopropylidenebisphenolate vs. Dibasic Lead Phthalate — Stoichiometric Implications for Formulation Loading

The lead content and molecular weight of a stabilizer directly determine the mass of additive required to deliver a given HCl scavenging capacity. Lead(2+) 4,4'-isopropylidenebisphenolate has a molecular weight of 433.47 g/mol with one lead atom per formula unit, yielding a theoretical lead content of approximately 47.8% by weight . In comparison, dibasic lead phthalate (C8H4O4Pb·2PbO) has a lead content of approximately 76% by weight [1], while neutral lead stearate (Pb(C18H35O2)2) contains approximately 28% lead by weight [2]. This places the bisphenolate salt in an intermediate position for lead content efficiency. However, the bisphenolate ligand may contribute additional stabilization functionality through radical scavenging (phenolic antioxidant mechanism), meaning that effective stabilization per unit mass cannot be judged on lead content alone — the organic ligand's contribution must be factored into total performance.

stabilizer loading formulation optimization lead content efficiency

Evidence-Based Application Scenarios for Lead(2+) 4,4'-isopropylidenebisphenolate in Research and Industrial Procurement


Rigid PVC Electrical Insulation Requiring Low Extractability and High Volume Resistivity Retention in Humid Environments

Based on the class-level inference that organo-lead stabilizers produce chloride reaction products with water solubility orders of magnitude lower than inorganic lead salts or barium analogs [1], lead(2+) 4,4'-isopropylidenebisphenolate is structurally suited for PVC cable insulation and electrical conduit formulations where long-term volume resistivity under wet conditions is critical. The bisphenolate ligand, being aromatic and rigid, may further reduce additive migration compared to flexible-chain carboxylates like stearate [2]. Procurement rationale: select this compound over lead stearate when lubricity contribution from the stabilizer must be minimized for independent lubricant package optimization; select over barium analogs when low chloride extractability is paramount. Note: Regulatory restrictions on lead stabilizers in PVC (EU REACH Annex XVII) [3] should be reviewed for the target market before procurement.

Controlled Synthesis of Lead-Based Coordination Polymers and Metal-Organic Materials via Bisphenolate Bridging Ligands

The bisphenolate dianion in lead(2+) 4,4'-isopropylidenebisphenolate serves as a rigid, dianionic O-donor bridging ligand capable of constructing extended coordination networks with lead(II) centers. The compound has been referenced as a precursor for synthesizing other lead-based compounds and materials [1]. Researchers developing lead-containing coordination polymers, luminescent materials, or photocatalysts may select this compound over simpler lead salts (e.g., Pb(NO3)2, Pb(OAc)2) when a pre-formed metal-organic building block with a defined Pb:ligand stoichiometry is required, enabling more predictable self-assembly outcomes. The barium analog (CAS 94006-29-8) [2] can serve as a diamagnetic structural comparator for spectroscopic and crystallographic studies.

Non-Migratory Thermal Stabilizer for Opaque Rigid PVC Profiles and Pipes in Non-EU Markets

For rigid PVC profile extrusion (window frames, door profiles) and pipe manufacturing in markets where lead stabilizers remain permitted, lead(2+) 4,4'-isopropylidenebisphenolate offers a single-additive approach combining HCl scavenging capacity (from the lead center) with potential antioxidant activity (from the bisphenolate ligand) [1]. Compared to lead stearate, which contributes both stabilization and lubrication [2], the bisphenolate salt's lack of a long alkyl chain means it does not confound the lubricant balance — a significant advantage in extrusion processes where precise control of fusion characteristics and melt viscosity through independent lubricant adjustment is essential. The compound is suitable only for opaque products due to the inherent opacity imparted by lead compounds in PVC [3].

Comparative Toxicological and Environmental Fate Studies of Lead Phenolate Stabilizers

As a structurally well-defined member of the organic lead salt stabilizer class, lead(2+) 4,4'-isopropylidenebisphenolate serves as a model compound for studying the environmental release, transformation, and toxicological impact of lead phenolates from PVC waste streams. Its distinct molecular structure (C15H14O2Pb, MW 433.47) [1] enables analytical differentiation from other lead stabilizers (e.g., lead stearate, dibasic lead phthalate) using mass spectrometry or X-ray fluorescence techniques. Researchers investigating the dynamic material flow of lead salt heat stabilizers in PVC products [2] or developing lead-free substitution strategies may select this compound as a representative organic lead phenolate for comparative leaching, bioaccessibility, or ecotoxicity testing.

Quote Request

Request a Quote for Lead(2+) 4,4'-isopropylidenebisphenolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.